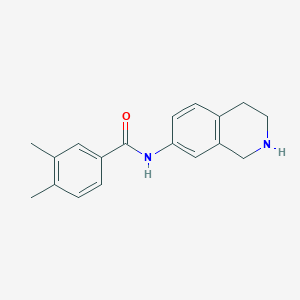
(2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone, also known as CFP, is a chemical compound that has been studied for its potential use in scientific research. CFP belongs to the class of phenylpiperazine derivatives, which are known to have various biological activities.
Wirkmechanismus
The exact mechanism of action of (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone is not fully understood. However, it is known to bind to the dopamine D3 receptor and the sigma-1 receptor, which are both involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce the release of dopamine in the striatum, suggesting that it may have potential as a treatment for dopamine-related disorders such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone is that it is relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone. One area of interest is the development of this compound-based compounds with improved potency and selectivity for the dopamine D3 receptor and the sigma-1 receptor. Another area of interest is the investigation of this compound's potential as a treatment for dopamine-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on various physiological processes.
Synthesemethoden
The synthesis of (2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone involves the reaction of 2-chloro-6-fluoroacetophenone with 3,5-dimethylpiperazine in the presence of a base. The reaction yields this compound as a white solid with a melting point of 137-139°C.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone has been studied for its potential use as a ligand for various receptors, including the dopamine D3 receptor and the sigma-1 receptor. It has also been investigated for its potential use as a tool compound for studying the function of these receptors.
Eigenschaften
IUPAC Name |
(2-chloro-6-fluorophenyl)-(3,5-dimethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c1-8-6-17(7-9(2)16-8)13(18)12-10(14)4-3-5-11(12)15/h3-5,8-9,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORZABURMRSREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)


![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)








